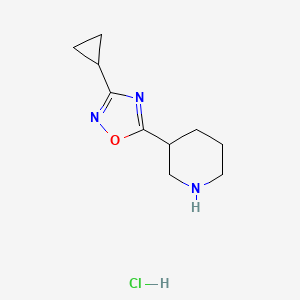
3-(2,2-Difluoroethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,2-Difluoroethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2230803-39-9 . It has a molecular weight of 171.62 and its IUPAC name is 3-(2,2-difluoroethyl)pyrrolidine hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-(2,2-Difluoroethyl)pyrrolidine hydrochloride” is 1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 171.62 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- 3-(2,2-Difluoroethyl)pyrrolidine hydrochloride is utilized in chemical synthesis, particularly in the creation of fluorinated pyrroles. An example includes the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of novel fluorinated pyrrolidine derivatives (Troegel & Lindel, 2012).
- Another application is in the synthesis of 3-fluoro-2-methylene-pyrrolidine through gold catalysis and Selectfluor, indicating its utility in the generation of new nitrogen heterocycles (Simonneau et al., 2011).
Applications in Material Science and Optics
- The compound plays a role in the development of materials with specific optical properties. For instance, the synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides demonstrates its involvement in creating substances with particular light-absorption characteristics (Raminelli, Liu, & Larock, 2006).
Insecticidal and Anti-inflammatory Applications
- Compounds structurally related to 3-(2,2-Difluoroethyl)pyrrolidine hydrochloride are being explored in pest control. For example, derivatives containing the pyridine ring, similar in structure to 3-(2,2-Difluoroethyl)pyrrolidine hydrochloride, have shown potential in insecticide development (Liu et al., 2006).
- Additionally, pyrrolidine derivatives are investigated for their anti-inflammatory activities, indicating potential pharmaceutical applications (Ikuta et al., 1987).
Eigenschaften
IUPAC Name |
3-(2,2-difluoroethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHBRSJOWFYLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethyl)pyrrolidine hydrochloride | |
CAS RN |
2230803-39-9 |
Source


|
| Record name | 3-(2,2-difluoroethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide](/img/structure/B2820509.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2820513.png)





amine](/img/structure/B2820525.png)
![(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B2820526.png)

